BMS-265246
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Overview
Description
Preparation Methods
The synthesis of BMS-265246 involves the reaction of 4-butoxy-1H-pyrazolo[3,4-b]pyridine with 2,6-difluoro-4-methylbenzoyl chloride . The reaction is typically carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Chemical Reactions Analysis
BMS-265246 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: It is used as a reference compound in the study of cyclin-dependent kinase inhibitors.
Biology: Researchers use it to investigate the role of cyclin-dependent kinases in cell cycle regulation and apoptosis.
Mechanism of Action
BMS-265246 exerts its effects by inhibiting cyclin-dependent kinase 1 and 2. These enzymes play a critical role in the regulation of the cell cycle by phosphorylating target proteins involved in cell division . By inhibiting these kinases, this compound disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets of this compound include the ATP-binding sites of cyclin-dependent kinase 1 and 2 .
Comparison with Similar Compounds
BMS-265246 is similar to other cyclin-dependent kinase inhibitors such as:
Roscovitine: Another potent inhibitor of cyclin-dependent kinases, but with a different chemical structure.
Flavopiridol: A broad-spectrum cyclin-dependent kinase inhibitor with a different mechanism of action.
Palbociclib: A selective inhibitor of cyclin-dependent kinase 4 and 6, used in the treatment of breast cancer.
This compound is unique due to its specific inhibition of cyclin-dependent kinase 1 and 2, making it a valuable tool in the study of these enzymes and their role in cancer .
Properties
IUPAC Name |
(4-butoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)-(2,6-difluoro-4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O2/c1-3-4-5-25-17-11(8-21-18-12(17)9-22-23-18)16(24)15-13(19)6-10(2)7-14(15)20/h6-9H,3-5H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFMWQIQBVZOQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C2C=NNC2=NC=C1C(=O)C3=C(C=C(C=C3F)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
582315-72-8 |
Source
|
Record name | BMS-265246 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0582315728 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BMS-265246 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GF4A623RF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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